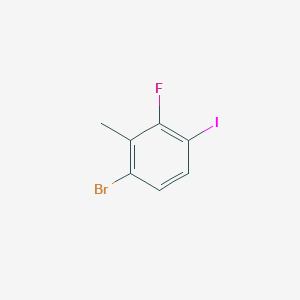
1-ブロモ-3-フルオロ-4-ヨード-2-メチルベンゼン
概要
説明
1-Bromo-3-fluoro-4-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H5BrFI. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, iodine, and a methyl group. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical properties and reactivity.
科学的研究の応用
1-Bromo-3-fluoro-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-fluoro-4-iodo-2-methylbenzene can be synthesized through various multi-step organic reactions. One common method involves the halogenation of a methylbenzene derivative. For instance, starting with 2-methylbenzene, a series of halogenation reactions can be performed to introduce bromine, fluorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions typically involve the use of halogenating agents such as bromine, iodine monochloride, and fluorine gas, often in the presence of catalysts like iron(III) bromide or aluminum tribromide .
Industrial Production Methods
Industrial production of 1-Bromo-3-fluoro-4-iodo-2-methylbenzene may involve similar halogenation processes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
1-Bromo-3-fluoro-4-iodo-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the halogen atoms, while coupling reactions can produce biaryl compounds .
作用機序
The mechanism by which 1-Bromo-3-fluoro-4-iodo-2-methylbenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, for example, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
- 1-Bromo-2-fluoro-4-iodo-3-methylbenzene
- 1-Bromo-4-fluorobenzene
- 1-Iodo-2-fluoro-4-methylbenzene
Uniqueness
1-Bromo-3-fluoro-4-iodo-2-methylbenzene is unique due to its specific arrangement of halogen atoms and a methyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of iodine and bromine atoms can enhance its reactivity in coupling reactions, while the fluorine atom can influence its electronic properties .
特性
IUPAC Name |
1-bromo-3-fluoro-4-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMJPHCUBFFNPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2356243.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2356244.png)

![4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile](/img/structure/B2356249.png)
![2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2356250.png)

![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2356253.png)



![ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate](/img/structure/B2356261.png)
![3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA](/img/structure/B2356264.png)
![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2356265.png)
